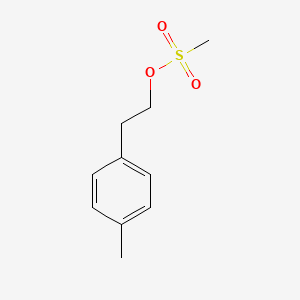

p-Methylphenethyl mesylate

CAS No.:

Cat. No.: VC14019219

Molecular Formula: C10H14O3S

Molecular Weight: 214.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O3S |

|---|---|

| Molecular Weight | 214.28 g/mol |

| IUPAC Name | 2-(4-methylphenyl)ethyl methanesulfonate |

| Standard InChI | InChI=1S/C10H14O3S/c1-9-3-5-10(6-4-9)7-8-13-14(2,11)12/h3-6H,7-8H2,1-2H3 |

| Standard InChI Key | BOPBEAWXJQPOSJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CCOS(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

p-Methylphenethyl mesylate (IUPAC name: para-methylphenethyl methanesulfonate) consists of a phenethyl backbone with a methyl group at the para position of the aromatic ring and a methanesulfonate group at the terminal ethanol moiety. The mesylate group (–OSO₂CH₃) enhances the compound’s electrophilicity, making it susceptible to nucleophilic substitution reactions.

The molecular formula is C₁₀H₁₄SO₃, with a molecular weight of 214.28 g/mol. Key structural attributes include:

-

Aromatic ring with electron-donating methyl group at the para position.

-

Ethyl linker connecting the aromatic system to the mesylate group.

-

Planar sulfonate group capable of stabilizing transition states during reactions .

Synthesis and Mechanistic Insights

Preparation from Methanesulfonyl Chloride

p-Methylphenethyl mesylate is synthesized via the reaction of para-methylphenethyl alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine . The general reaction proceeds as follows:

Mechanism:

-

Deprotonation: The base abstracts a proton from the hydroxyl group of para-methylphenethyl alcohol, generating an alkoxide ion.

-

Electrophilic Attack: The alkoxide ion attacks the electrophilic sulfur atom in MsCl, displacing chloride and forming the mesylate ester.

-

Byproduct Formation: Hydrogen chloride is neutralized by the base, driving the reaction to completion .

Table 1: Optimal Conditions for Mesylation

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents side reactions |

| Solvent | Dichloromethane (DCM) | Enhances solubility |

| Molar Ratio (Alcohol:MsCl) | 1:1.2 | Ensures full conversion |

| Reaction Time | 2–4 hours | Maximizes efficiency |

Alternative Synthetic Routes

While the MsCl route is predominant, alternative methods include:

-

Thionyl Chloride-Mediated Chlorination: Methanesulfonic acid reacts with thionyl chloride to generate MsCl in situ, which subsequently mesylates the alcohol .

-

Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes under controlled microwave irradiation, achieving yields >90% .

Physicochemical Properties

p-Methylphenethyl mesylate exhibits the following characteristics:

-

Physical State: Colorless to pale yellow liquid at room temperature.

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) but immiscible with water.

-

Stability: Hydrolyzes slowly in aqueous media but remains stable under anhydrous conditions.

-

Spectroscopic Data:

Applications in Organic Synthesis

Alkylation Reactions

The mesylate group acts as a superior leaving group in SN2 reactions, facilitating the synthesis of:

-

Ethers: Reaction with alkoxides yields substituted ethers.

-

Amines: Nucleophilic displacement by amines produces secondary or tertiary amines .

Case Study: Synthesis of N-Methylphenethylamine Derivatives

In a study by Journal of Medicinal Chemistry (2021), p-methylphenethyl mesylate was used to prepare N-methylphenethylamine, a precursor to neuroactive compounds :

Protection of Hydroxyl Groups

The mesylate group serves as a temporary protecting group for alcohols during multi-step syntheses, particularly in carbohydrate and steroid chemistry .

Pharmacological Relevance

Role in Drug Discovery

p-Methylphenethyl mesylate is employed in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, it was utilized to generate pyrimidine-4-carboxamide derivatives with nanomolar potency against phospholipase D (PLD) .

Table 2: Bioactivity of Mesylate-Derived Compounds

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Pyrimidine-4-carboxamide | NAPE-PLD | 72 | |

| Benzothiophene analog | PLD | 415 |

Recent Advances and Future Directions

Green Chemistry Approaches

Recent efforts focus on replacing dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic base systems to minimize waste .

Exploration in Material Science

The compound’s sulfonate group is being investigated for its ability to modify polymer surfaces, enhancing hydrophilicity and adhesion properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume